molecular formula C6H7NS B7780330 3-methylpyridine-2-thiol

3-methylpyridine-2-thiol

Cat. No.: B7780330
M. Wt: 125.19 g/mol
InChI Key: OXDOMAKPLZVHCE-UHFFFAOYSA-N
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Description

3-Methylpyridine-2-thiol (CAS 18368-66-6) is a solid organosulfur compound with the molecular formula C₆H₇NS and a molecular weight of 125.19 g/mol. It is characterized by a melting point of 170-174 °C . This compound is air-sensitive and should be stored in a cool, dark place under inert gas . As a thiol, its primary reactivity involves the sulfur group. It can undergo oxidation to form the corresponding disulfide bridge (e.g., 2,2'-dipyridyl disulfide), a key functional group in biological systems and material science . Furthermore, the molecule contains nitrogen and sulfur atoms, which are excellent electron donors, making it a versatile ligand for constructing metal coordination compounds . These properties make it a valuable building block in organic synthesis and materials research. Researchers also utilize pyridine-thiol derivatives as precursors for compounds with applications in medicinal chemistry and as corrosion inhibitors . This product is intended for research purposes and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpyridine-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-5-3-2-4-7-6(5)8/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDOMAKPLZVHCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance and Context of Pyridine Thiol Heterocycles in Organic Chemistry

Pyridine-thiol heterocycles are a class of organic compounds that incorporate both a pyridine (B92270) ring and a thiol group. ontosight.ai This combination of a nitrogen-containing aromatic ring and a sulfur-containing functional group imparts a unique set of chemical and physical properties that make them valuable in various areas of organic chemistry. ontosight.aiijsrtjournal.com The nitrogen atom in the pyridine ring provides a site for protonation and coordination with metal ions, while the thiol group can participate in a wide range of reactions, including oxidation, alkylation, and metal complexation. ontosight.aiacs.org

These compounds are recognized for their roles as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai Their ability to act as ligands for various metal ions has also led to their use in catalysis and materials science. ontosight.airesearchgate.net The structural diversity achievable within this class of compounds, through substitution on the pyridine ring, allows for the fine-tuning of their properties for specific applications.

Overview of Academic Research Trajectories for 3 Methylpyridine 2 Thiol and Its Analogs

Diverse Synthetic Routes to this compound and its Derivatives

The preparation of this compound and its related structures can be achieved through several distinct synthetic strategies. These routes often begin with appropriately substituted pyridine precursors and introduce the thiol functionality at a late stage. Key approaches include the modification of halogenated pyridines and the direct incorporation of sulfur using thioamide or thiol precursors. Furthermore, multi-step synthetic sequences allow for the construction of highly functionalized derivatives, expanding the chemical space accessible from this core structure.

Strategies Involving Halogenated Pyridine Precursors for Thiolation

A prevalent strategy for synthesizing pyridine thiols involves the nucleophilic substitution of a halogen atom on the pyridine ring. The use of 2-chloro-3-methylpyridine (B94477) as a precursor is a direct route to this compound. This reaction typically employs a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793). When thiourea is used, the reaction proceeds through an intermediate isothiouronium salt, which is subsequently hydrolyzed, often under acidic or basic conditions, to yield the desired thiol researchgate.net.

Recent advancements have also focused on the efficient synthesis of the necessary halogenated precursors. For instance, palladium-catalyzed C–H halogenation allows for the direct introduction of bromine or chlorine onto the pyridine ring system, sometimes avoiding issues with sulfur oxidation that can occur with other methods nih.govacs.org. While many examples focus on other positions, the principles can be applied to generate the required 2-halo-3-methylpyridine intermediate. The halogenation of pyridines can also be achieved through ring-opening and closing sequences involving Zincke imine intermediates, providing regioselective access to 3-halopyridines under mild conditions researchgate.net.

Table 1: Selected Methods for Thiolation of Pyridine Precursors

Precursor Type Reagent(s) Key Transformation Reference(s)
Halogenated Pyridine Thiourea, followed by hydrolysis Nucleophilic substitution via thiouronium salt researchgate.net
Halogenated Pyridine Sodium or Potassium Hydrosulfide (NaSH, KSH) Direct nucleophilic aromatic substitution google.com
Pyridine N-Halosuccinimide (NBS, NCS), Pd(acac)₂ Catalytic C-H halogenation to form precursor nih.govacs.org
Pyridine Zincke salt formation, halogenation, ring-closure Regioselective halogenation via ring-opening researchgate.net

Incorporation of Sulfur via Thioamide and Thiol Precursors

An alternative and widely used method for synthesizing pyridinethiols is the thionation of the corresponding pyridinone or the corresponding amide. For this compound, this involves the conversion of 3-methylpicolinamide (B1317356) into 3-methylpyridine-2-thioamide sigmaaldrich.com. This transformation is typically accomplished using thionating agents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent thieme-connect.deorganic-chemistry.org. The resulting thioamide exists in tautomeric equilibrium with the desired 2-thiol form. The synthesis of thioamides from amides is a robust reaction, and various protocols have been developed to improve efficiency and yield thieme-connect.dersc.org.

The direct use of thiol precursors is also a viable route. For example, the reaction of 3-iodopyridines with a thiobenzoate, followed by hydrolysis, has been shown to be an effective two-step procedure for preparing various pyridine-3-thiols, a method whose principles can be adapted for other isomers nuph.edu.ua. Additionally, xanthates can serve as odorless and stable thiol surrogates for the synthesis of thioethers, which could be cleaved to yield the thiol mdpi.com.

Multi-Step Synthesis of Functionalized 3-Methylpyridine (B133936) Derivatives

The synthesis of more complex derivatives often requires multi-step reaction sequences. These syntheses allow for the introduction of various functional groups onto the 3-methylpyridine scaffold before or after the formation of the thiol. For example, starting from 2-chloro-5-methyl-3-nitropyridine, the methyl group can be oxidized to a carboxylic acid, followed by nucleophilic substitution of the chlorine with amines and subsequent amide coupling to build complex structures nih.gov.

Another powerful strategy involves the cyclization of functionalized pyridines. Pyridine-2-thiol derivatives bearing a cyano or acid group in the 3-position can react with halogenated compounds to form thieno[2,3-b]pyridines, a class of fused heterocyclic systems abertay.ac.uk. Similarly, 6-amino-3,5-dicyano-4-methylpyridine-2(1H)-thione can be S-alkylated and then cyclized to form functionalized thienopyridine derivatives scirp.org. These multi-component and tandem reactions are efficient for building molecular complexity tandfonline.comresearchgate.net.

Role of this compound as a Key Intermediate in Complex Molecule Synthesis

This compound is a valuable intermediate, primarily serving as a precursor for the synthesis of fused heterocyclic ring systems. Its bifunctional nature, containing both a nucleophilic sulfur and a pyridine nitrogen, makes it an ideal starting material for cyclization reactions.

A prominent application is in the synthesis of thieno[2,3-c]pyridines and related structures. For instance, this compound can undergo intramolecular cyclization to form the thieno[2,3-c]pyridine (B153571) core . This type of reaction often requires specific conditions, such as the presence of a Lewis acid catalyst (e.g., AlCl₃) and elevated temperatures (120–150°C), to drive the ring-closing process . The resulting thienopyridine scaffold is a core component in various biologically active molecules. The thiol group can also be used as a handle for further functionalization, such as in the synthesis of 3-methylthioimidazo[1,2-a]pyridine derivatives by reacting imidazo[1,2-a]pyridines with dimethylsulfoxide researchgate.net.

Advancements in Stereoselective and Regioselective Synthesis of Derivatives

Recent progress in synthetic methodology has enabled greater control over the stereochemistry and regiochemistry of reactions involving this compound and its analogs.

Regioselectivity: Achieving regiocontrol is critical when multiple reactive sites are present. Borane-mediated reactions have been shown to direct functionalization to specific positions on the pyridine ring. The coordination of a borane (B79455) group like B₃H₇ to the pyridine nitrogen alters the electronic properties of the ring, enabling highly regioselective alkylation and acylation reactions at the C4-position under mild conditions rsc.org. While demonstrated on 4-alkylpyridines, this principle of activating specific positions through Lewis acid complexation is a powerful tool. Similarly, methods have been developed for the regioselective nitrosylation of related imidazo[1,2-a]pyridines at the C3 position, highlighting the ability to precisely modify these heterocyclic systems researchgate.net.

Stereoselectivity: Control of stereochemistry is crucial for the synthesis of chiral molecules. Research on pyridine-2-thiol, a closely related compound, has shown that its nucleophilic addition to propynoic acid and its esters can be highly regio- and stereoselective, leading to the formation of specific (Z)-vinyl sulfide (B99878) isomers in quantitative yields researchgate.net. Furthermore, photoinitiated thiol-ene coupling reactions have emerged as a powerful method for creating carbon-sulfur bonds with high stereoselectivity. This has been applied to the synthesis of C-S bridged glycomimetics, where the addition of a thiol to an exocyclic double bond on a sugar scaffold proceeds with excellent stereocontrol smolecule.commdpi.com. Such strategies are instrumental in constructing complex, three-dimensional molecular architectures based on pyridine thiol derivatives.

Chemical Reactivity and Mechanistic Investigations of 3 Methylpyridine 2 Thiol

Tautomerism and Isomerism in Thiol-Thione Systems

The structure and reactivity of 3-methylpyridine-2-thiol are intrinsically linked to the phenomenon of tautomerism, specifically the equilibrium between its thiol and thione forms. This dynamic process is characteristic of many heterocyclic compounds containing a thiol group adjacent to a ring nitrogen atom.

This compound exists as a mixture of two tautomers in equilibrium: the thiol form (this compound) and the thione form (3-methyl-1,2-dihydropyridine-2-thione). Extensive studies on the parent compound, pyridine-2-thiol (B7724439), and related derivatives have established that the equilibrium position is highly sensitive to the surrounding environment, including the solvent, concentration, and temperature. researchgate.netwikipedia.org In most cases, the thione tautomer is the predominant and more stable form, particularly in polar solvents. researchgate.netnih.gov

The preference for the thione form can be attributed to several factors. In polar solvents, the more polar thione tautomer is better stabilized through dipole-dipole interactions and hydrogen bonding. researchgate.net Furthermore, self-association through hydrogen bonding, which favors the thione structure, plays a significant role. researchgate.net Theoretical calculations on the parent molecule, pyridine-2-thiol, predict the thione form to be more stable than the thiol form by approximately 15.2 kJ mol⁻¹. rsc.org This preference is also observed in analogous systems like 2-hydroxypyridine, where the corresponding pyridone tautomer is favored. stackexchange.com

The presence of the methyl group at the 3-position in this compound introduces an electronic effect. As an electron-donating group, the methyl substituent slightly increases the electron density in the pyridine (B92270) ring, which could subtly influence the electronic factors governing the tautomeric equilibrium. However, the fundamental preference for the thione form, driven by polarity and favorable resonance stabilization, is expected to persist.

Table 1: Factors Influencing Thiol-Thione Tautomeric Equilibrium

FactorInfluence on EquilibriumPredominant FormReference
Solvent Polarity Increasing polarity stabilizes the more polar tautomer.Thione researchgate.net
Concentration Higher concentration favors self-association via H-bonding.Thione researchgate.netwikipedia.org
Temperature Lower temperatures can favor the thiol form.Thiol (at low temp.) wikipedia.org
Hydrogen Bonding Solvents capable of H-bonding compete with self-association.Thiol (in H-bonding solvents) researchgate.netwikipedia.org
Resonance Aromatic resonance contributor with favorable charge separation.Thione stackexchange.com

Nucleophilic and Electrophilic Reactivity Profiles of the Pyridine and Thiol Moieties

The chemical reactivity of this compound is dualistic, stemming from the distinct electronic characteristics of the pyridine ring and the sulfur-containing functional group.

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic substitution. uoanbar.edu.iq This electron deficiency, however, makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para (positions 2, 4, and 6) to the nitrogen atom. uoanbar.edu.iq Therefore, the carbon atoms of the pyridine moiety in this compound act as electrophilic centers.

Conversely, the thiol/thione group provides the molecule's nucleophilic character. While a neutral thiol (RSH) is a relatively weak nucleophile, its conjugate base, the thiolate anion (RS⁻), is a potent and soft nucleophile. nih.gov The position of the thiol-thione equilibrium is crucial in determining the primary nucleophilic site. In the thiol tautomer, the sulfur atom is the primary nucleophile. In the more prevalent thione tautomer, both the sulfur and nitrogen atoms possess lone pairs, but deprotonation at the nitrogen atom followed by resonance places significant negative charge on the sulfur, which often acts as the nucleophilic center in reactions. The reactivity of various substituted nitropyridines with sulfur nucleophiles underscores the propensity for the pyridine ring to act as an electrophile in substitution reactions. nih.govresearchgate.net

Oxidation and Reduction Chemistry of the Thiol Group

The thiol group of this compound is redox-active and readily undergoes oxidation. Under mild oxidizing conditions, such as exposure to air, thiols are typically oxidized to form disulfides. wikipedia.orgresearchgate.net In this case, two molecules of this compound would react to form 3,3'-dimethyl-2,2'-dipyridyl disulfide. This process can be autocatalytic, as the amine functionality of the pyridine ring can catalyze the oxidation. wikipedia.org

The use of stronger oxidizing agents can lead to further oxidation of the sulfur atom, yielding sulfenic acids (RSOH), sulfinic acids (RSO₂H), and ultimately sulfonic acids (RSO₃H). researchgate.netresearchgate.net Conversely, the disulfide bond can be cleaved through reduction to regenerate the corresponding thiol. wikipedia.org This reversible oxidation-reduction is a hallmark of thiol chemistry.

Table 2: Oxidation and Reduction Products of the Thiol Group

Reaction TypeReagent/ConditionProduct
Mild Oxidation Air, I₂Disulfide
Strong Oxidation H₂O₂, PermanganateSulfonic Acid
Reduction Hydride reagentsThiol (from disulfide)

C-S Bond Activation and Cleavage Reactions in Coordinated Systems

When this compound acts as a ligand and coordinates to a metal center, typically through the sulfur atom (as a thiolate), the C–S bond can become activated and susceptible to cleavage. This is a reaction of significant interest in areas such as hydrodesulfurization catalysis.

Research has demonstrated that the C–S bond of pyridine-2-thiol can be catalytically cleaved in the presence of dinuclear platinum and palladium complexes under hydrogen pressure. nih.gov The proposed mechanism involves a bimetallic activation of the coordinated thiolate ligand, which facilitates the breaking of the C–S bond and subsequent formation of pyridine and H₂S. nih.gov Studies on tungsten complexes stabilized with various pyridine-2-thiolate (B1254107) ligands, including substituted variants, also explore the reactivity of the coordinated sulfur atom. acs.orgacs.org In these systems, the interaction between the metal and the sulfur atom represents the initial step of C–S bond activation, influencing subsequent reactions like acetylene (B1199291) insertion. acs.orgacs.org The electronic and steric properties of substituents on the pyridine ring, such as a methyl group, can modulate the reactivity of these coordinated complexes. acs.org

Heterocyclic Ring Transformations and Rearrangement Processes

The pyridine ring, while generally stable, can undergo ring transformation reactions under specific conditions, typically involving nucleophilic attack on an activated ring. nih.gov For the pyridine ring in this compound to undergo such a transformation, it would likely require activation, for example, by N-alkylation to form a pyridinium (B92312) salt or by the introduction of strong electron-withdrawing groups. scite.ai

These transformations often proceed via a nucleophilic addition to an electrophilic carbon atom of the ring, leading to a loss of aromaticity. This is followed by a ring-opening step to form an open-chain intermediate, which can then re-cyclize to form a new heterocyclic system. scite.ai For instance, substituted pyrimidines have been converted into pyrazoles by reaction with hydrazine, a strong nucleophile. scite.ai While specific examples involving this compound are not prominent, the general principles suggest that under forcing conditions with potent nucleophiles, the pyridine ring could potentially be transformed into other five- or six-membered heterocyclic structures.

Coordination Chemistry and Ligand Design Principles Involving 3 Methylpyridine 2 Thiol

Ligand Characteristics and Coordination Modes of 3-Methylpyridine-2-thiol

The coordination chemistry of this compound is significantly influenced by its distinct structural features. This ligand possesses both nitrogen and sulfur atoms, which can act as donor sites, and the presence of a methyl group introduces specific steric and electronic effects.

This compound is classified as an ambidentate ligand, meaning it can coordinate to a metal center through two different atoms. In this case, coordination can occur through either the nitrogen atom of the pyridine (B92270) ring or the sulfur atom of the thiol group. This versatility allows for the formation of a variety of coordination complexes with different structures and properties. The specific coordination mode adopted often depends on factors such as the nature of the metal ion, the solvent system used, and the presence of other ligands in the coordination sphere.

For instance, in some complexes, this compound may act as a monodentate ligand, binding through only one of its donor atoms. In other cases, it can function as a bridging ligand, simultaneously coordinating to two different metal centers. This bridging can occur through the sulfur atom, the nitrogen atom, or a combination of both, leading to the formation of dinuclear or polynuclear complexes.

The presence of the methyl group at the 3-position of the pyridine ring has a notable impact on the coordination behavior of this compound.

Steric Effects: The methyl group introduces steric hindrance around the nitrogen donor atom. This can influence the geometry of the resulting metal complexes and may favor coordination through the less sterically hindered sulfur atom. The steric bulk of the methyl group can also affect the packing of the complexes in the solid state, leading to different crystal structures compared to unsubstituted pyridine-2-thiol (B7724439).

Electronic Effects: The methyl group is an electron-donating group, which increases the electron density on the pyridine ring. This enhanced electron density can strengthen the bond between the nitrogen atom and the metal center, making it a more effective donor. This electronic effect can, to some extent, counteract the steric hindrance of the methyl group, leading to a complex interplay of factors that determine the final coordination mode.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques, including X-ray crystallography, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

This compound readily forms both mononuclear and dinuclear complexes with a variety of transition metals.

Mononuclear Complexes: In these complexes, a single metal ion is coordinated to one or more this compound ligands. The coordination geometry around the metal center can vary depending on the metal ion and the stoichiometry of the reaction. For example, square planar and octahedral geometries have been observed.

Dinuclear Complexes: These complexes contain two metal centers bridged by one or more this compound ligands. The bridging can occur through the sulfur atom, leading to the formation of a metal-sulfur-metal linkage. The metal-metal distance in these complexes can vary, and in some cases, direct metal-metal bonding may be present.

Examples of Mononuclear and Dinuclear Complexes
Complex TypeMetal IonGeneral FormulaCoordination Mode of Ligand
MononuclearPalladium(II)[Pd(3-mpy-2S)2]N,S-chelating
MononuclearPlatinum(II)[Pt(3-mpy-2S)Cl(PPh3)]N,S-chelating
DinuclearRhodium(I)[Rh2(μ-3-mpy-2S)2(CO)4]N,S-bridging
DinuclearCopper(I)[Cu2(μ-3-mpy-2S)2]S-bridging

In addition to mononuclear and dinuclear complexes, this compound can also be used to construct more complex polynuclear architectures and metal clusters. The ability of the ligand to bridge multiple metal centers is key to the formation of these structures.

For instance, reactions of this compound with certain metal carbonyls have been shown to yield hexanuclear ruthenium clusters. In these clusters, the ligand can adopt an unprecedented μ5-κ2-coordination mode, where the sulfur atom bridges four ruthenium atoms and the nitrogen atom coordinates to a fifth.

Structural Elucidation of Metal Complexes

The geometry of a metal complex is determined by the coordination number of the central metal ion and the nature of the ligands. crunchchemistry.co.uk For metal complexes of this compound, common coordination numbers are 4 and 6, leading to tetrahedral, square planar, or octahedral geometries. crunchchemistry.co.uk

Tetrahedral Geometry : This geometry is common for metal ions with a d¹⁰ electronic configuration, such as Cu(I) and Zn(II). libretexts.orguwimona.edu.jm In these complexes, the central metal ion is bonded to four ligands, with bond angles of approximately 109.5°. crunchchemistry.co.uk

Square Planar Geometry : This arrangement is frequently observed for d⁸ metal ions like Ni(II), Pd(II), and Pt(II). crunchchemistry.co.uklibretexts.org The metal ion is surrounded by four ligands in the same plane, with bond angles of 90°. crunchchemistry.co.uk For instance, some copper(II) complexes with related thiol-containing ligands have been found to exhibit a square planar structure. nih.gov

Octahedral Geometry : With a coordination number of 6, metal ions are often found in an octahedral environment, with ligands positioned at the vertices of an octahedron around the central metal ion. crunchchemistry.co.ukresearchgate.net This geometry is common for a wide range of transition metals, including Co(II) and Ni(II). researchgate.netnih.gov Complexes of ruthenium with pyridine-2-thiolate (B1254107) ligands have been shown to adopt a distorted octahedral geometry. rsc.org

Table 1: Examples of Coordination Geometries in Metal Complexes with Related Pyridine-Thiol Ligands

Metal IonLigandCoordination Geometry
Ruthenium(II)Pyridine-2-thiolateDistorted Octahedral rsc.org
Nickel(II)4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiolTetrahedral nih.gov
Copper(II)4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiolSquare Planar nih.gov
Cobalt(II)3-Methylpyridine (B133936)Distorted Octahedral researchgate.net
Nickel(II)3-MethylpyridineDistorted Octahedral nih.gov

The this compound ligand possesses conformational flexibility, allowing it to adapt to the preferred coordination geometry of different metal ions. It can act as a monodentate ligand, coordinating through either the sulfur or nitrogen atom, or as a bidentate ligand, binding through both donor atoms to form a stable chelate ring. rsc.orgnih.gov

The formation of a chelate ring significantly enhances the stability of the complex, an observation known as the chelate effect. This increased stability is due to favorable thermodynamic factors. The bite angle of the chelating ligand, which is the angle between the two donor atoms and the metal center, can influence the degree of distortion from ideal geometries. researchgate.netmarquette.edu

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic properties of these complexes are intrinsically linked to the identity of the central metal ion and the coordination environment imposed by the ligands. rsc.org

The electronic spectra of these complexes provide insights into the d-orbital splitting and the nature of the metal-ligand bonding. The magnetic properties are determined by the number of unpaired electrons in the d-orbitals of the metal ion. uci.edu

Diamagnetic Complexes : Metal ions with a d¹⁰ configuration, such as Zn(II) and Cd(II), typically form diamagnetic complexes as they have no unpaired electrons.

Paramagnetic Complexes : Transition metal ions with unpaired d-electrons, such as Co(II) and Ni(II), will exhibit paramagnetism. nih.govuci.edursc.org The magnetic susceptibility of these complexes can be measured to determine the effective magnetic moment, which provides information about the number of unpaired electrons and can help to deduce the geometry of the complex. uci.edu For example, copper(II) complexes with 2-halo-3-methylpyridine ligands have been shown to exhibit both ferromagnetic and antiferromagnetic interactions depending on the specific halides involved. rsc.org

Supramolecular Assembly and Extended Structures of Coordinated Systems

Beyond the coordination of a single metal ion, this compound and related ligands can act as bridging units to link multiple metal centers, leading to the formation of supramolecular assemblies and coordination polymers. mdpi.com These extended structures can have one-, two-, or three-dimensional architectures. rsc.orgmdpi.com

The formation of these supramolecular structures is driven by the coordination bonds between the metal ions and the bridging ligands. Additionally, weaker non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces play a crucial role in the organization and stabilization of the final crystal structure. mdpi.comresearchgate.net The design of such extended networks is of significant interest for the development of new materials with potential applications in areas such as catalysis and materials science. nih.gov For instance, silver(I) complexes with 2-amino-3-methylpyridine (B33374) have been shown to form polymeric structures. researchgate.netmdpi.com

Spectroscopic and Advanced Analytical Characterization Methodologies

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Coordination Site Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in 3-methylpyridine-2-thiol and determining its coordination behavior in metal complexes.

Key vibrational bands observed in the FT-IR spectrum of this compound and its related compounds provide insights into its molecular structure. For instance, in the FT-IR spectrum of 2-amino-3-methylpyridine (B33374) complexes, distinct peaks are assigned to N-H, aromatic C-H, and methyl C-H stretching vibrations. mdpi.com Specifically, the N-H stretching vibrations appear in the range of 3204-3415 cm⁻¹, aromatic C-H stretching is observed around 3066-3153 cm⁻¹, and the methyl C-H stretching occurs at approximately 2911-2944 cm⁻¹. mdpi.com The C=N and C=C stretching vibrations are also identified in the regions of 2316-2459 cm⁻¹ and 1609-1627 cm⁻¹, respectively. mdpi.com In a study on a nickel(II) complex with 3-methylpyridine (B133936), the C-N stretching vibration was observed at 2072 cm⁻¹, confirming the coordination of the thiocyanate (B1210189) anions. researchgate.netnih.gov

The analysis of vibrational spectra is crucial for understanding the tautomeric equilibrium between the thiol and thione forms of the molecule. The presence of a band corresponding to the S-H stretch would indicate the thiol form, while a C=S stretching band would be characteristic of the thione form.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound and investigating its tautomeric equilibrium in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of related methylpyridine compounds, the chemical shifts of the protons are influenced by the position of the methyl group on the pyridine (B92270) ring. For 3-methylpyridine, the protons on the pyridine ring (H2, H4, H5, H6) and the methyl group protons (CH₃) exhibit distinct chemical shifts. uci.edu The analysis of coupling constants between adjacent protons helps in the definitive assignment of these resonances.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring and the methyl group are characteristic of the compound's structure. For 3-methylpyridine, distinct signals are observed for each of the six carbon atoms. spectrabase.comspectrabase.com

NMR studies are particularly valuable for investigating the thione-thiol tautomerism. The chemical shifts of the protons and carbons attached to or near the tautomeric functional groups (C=S/C-SH and N-H/N) will differ significantly between the two forms. Variable-temperature NMR experiments can be employed to study the dynamics of the tautomeric equilibrium. For instance, in a study of cobalt(III) complexes with pyridine-2-thiol (B7724439), variable-temperature ¹H NMR was used to investigate the fluxionality and tautomerism of the ligands. koreascience.kr The broadening and coalescence of signals at different temperatures provided evidence for a dynamic equilibrium between different tautomeric forms. koreascience.kr

Table 1: Representative ¹H NMR and ¹³C NMR Data for Related Methylpyridine Compounds

CompoundNucleusChemical Shift (ppm)
3-methylpyridine¹HSignals for H2, H4, H5, H6 and CH₃
3-methylpyridine¹³CDistinct signals for C2, C3, C4, C5, C6 and CH₃
2-phenyl-3-methylpyridine¹H8.56 (d, 1H), 7.60 (d, 1H), 7.58-7.52 (m, 2H), 7.51-7.45 (m, 2H), 7.44-7.38 (m, 1H), 7.20 (dd, 1H), 2.38 (s, 3H)
2-phenyl-3-methylpyridine¹³C158.6, 146.9, 140.5, 138.4, 130.7, 128.9, 128.1, 127.8, 122.0, 20.0

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions and Coordination Effects

Electronic absorption (UV-Vis) spectroscopy is utilized to study the electronic transitions within the this compound molecule and to observe the effects of coordination to metal ions. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths of these absorptions are characteristic of the molecule's electronic structure.

The UV-Vis spectra of pyridine-based ligands typically exhibit intense absorption bands in the UV region corresponding to π→π* transitions within the aromatic ring. mdpi.com Upon coordination to a metal ion, these bands may shift in wavelength (either to shorter, blueshift, or longer, redshift, wavelengths) and/or change in intensity. mdpi.com

In complexes of 2-amino-3-methylpyridine, two main bands are observed in the UV region, which are attributed to π→π* intraligand electronic transitions. mdpi.com The formation of metal-ligand charge transfer (MLCT) bands is a common feature in the electronic spectra of transition metal complexes. These bands, which can appear in the visible region, arise from the transfer of an electron from a metal-centered orbital to a ligand-centered orbital. The position and intensity of MLCT bands are sensitive to the nature of the metal ion, the ligand, and the coordination geometry. In some terpyridine-metal complexes, MLCT bands are observed in the visible region, with their exact position depending on the substituents on the terpyridine ligand. nih.gov

Luminescence or fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can also provide valuable information. Some metal complexes of aminopyridine derivatives have been found to be luminescent, with characteristic excitation and emission wavelengths. mdpi.com

Table 2: UV-Vis Absorption Data for Related Aminopyridine Complexes

Compoundλmax (nm)Assignment
Cu(II) complex of 2-amino-4-methylbenzothiazole230, 292π→π* intraligand transitions
Ag(I) complex of 2-amino-4-methylbenzothiazole230, 264π→π* intraligand transitions
Cu(II) complex of 2-amino-3-methylpyridine238, 292π→π* intraligand transitions
Ag(I) complex of 2-amino-3-methylpyridine244, 296π→π* intraligand transitions

Mass Spectrometry (LC-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of the compound.

In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₆H₇NS), the expected exact mass is approximately 125.03 Da. nih.gov

Fragmentation analysis, where the molecular ion breaks down into smaller, characteristic fragment ions, can provide valuable structural information. The fragmentation pattern is often unique to a particular molecule and can be used to confirm its identity and elucidate its structure. Techniques such as liquid chromatography-mass spectrometry (LC-MS) can be used to separate complex mixtures before mass analysis, which is particularly useful for reaction monitoring and purity assessment.

X-ray Diffraction (Single Crystal X-ray Structure Determination) for Definitive Structural Characterization

For this compound, X-ray diffraction can unambiguously determine whether the molecule exists in the thiol or thione tautomeric form in the solid state by locating the position of the hydrogen atom on either the sulfur or nitrogen atom. Furthermore, it can reveal the coordination geometry of metal complexes, including the coordination numbers and the arrangement of ligands around the central metal ion.

In studies of related metal complexes of aminopyridines, X-ray diffraction has been used to determine the crystal structures, revealing details such as distorted trigonal and polymeric structures. mdpi.com For instance, in a silver(I) complex of 2-amino-3-methylpyridine, the coordination is through the ring nitrogen, and the amino group acts as a bridge between two silver ions, leading to a polymeric structure. mdpi.com In another example, the crystal structure of a nickel(II) complex with 3-methylpyridine and thiocyanate showed a six-coordinate nickel ion with a slightly distorted octahedral geometry. researchgate.netnih.gov

Surface-Sensitive Techniques (e.g., X-ray Photoelectron Spectroscopy) for Adsorption and Surface Chemistry

While less commonly reported for the bulk characterization of this compound itself, surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) are crucial for studying its adsorption behavior and surface chemistry on various materials.

XPS provides information about the elemental composition and chemical states of the elements on the surface of a solid. By analyzing the binding energies of core-level electrons, one can determine the elements present and their oxidation states. When this compound is adsorbed onto a surface, XPS can be used to identify the nature of the interaction. For example, shifts in the binding energies of the N 1s and S 2p core levels can indicate coordination of the nitrogen and sulfur atoms to the surface. This technique is particularly valuable in fields such as catalysis, corrosion inhibition, and materials science where the surface interactions of such molecules are of interest.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis) for Stability Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are employed to investigate the thermal stability and decomposition behavior of this compound and its complexes.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides information about the temperatures at which the compound decomposes or loses volatile components. For metal complexes, TGA can reveal the loss of solvent molecules of crystallization, followed by the decomposition of the organic ligands at higher temperatures.

In the thermal analysis of a cobalt(II) coordination polymer, TGA data showed three distinct stages of thermal reactions, corresponding to the release of a solvent molecule (THF), followed by the release of other organic components at higher temperatures. researchgate.net Similarly, the thermal properties of a nickel(II) complex with 3-methylpyridine were investigated to understand its decomposition pathway. nih.gov Such studies are important for determining the thermal limits of these materials for various applications.

Electrochemical Characterization for Interface Studies

Electrochemical techniques are powerful tools for probing the interfacial behavior of molecules, such as this compound, particularly in the context of corrosion inhibition. Methods like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide detailed insights into the mechanisms of surface protection and the kinetics of electrochemical reactions occurring at the metal-electrolyte interface.

Potentiodynamic polarization studies are crucial for determining the corrosion current density (i_corr_) and the corrosion potential (E_corr_). By systematically varying the potential of a metal sample in a corrosive environment, with and without an inhibitor, one can assess the inhibitor's effectiveness. A significant decrease in the corrosion current density and a shift in the corrosion potential are indicative of protective film formation. For instance, studies on the related compound pyridine-2-thiol on brass in an acidic medium have demonstrated a substantial reduction in i_corr_ values with the addition of the inhibitor, signifying its role in stifling corrosion. nih.govresearchgate.netnih.govmdpi.com

Electrochemical Impedance Spectroscopy (EIS) offers a non-destructive way to study the properties of the protective layer formed by the inhibitor. This technique involves applying a small amplitude AC voltage at various frequencies and measuring the resulting current. The impedance data, often represented as Nyquist and Bode plots, can be modeled with equivalent electrical circuits to extract parameters like charge transfer resistance (R_ct_) and double-layer capacitance (C_dl_). An increase in R_ct_ and a decrease in C_dl_ are typically associated with the formation of a more compact and insulating inhibitor film on the metal surface. Research on pyridine-2-thiol has shown that the charge transfer resistance increases significantly in the presence of the inhibitor, confirming the formation of a protective barrier that hinders the charge transfer process, a key step in corrosion. nih.govresearchgate.netnih.govmdpi.com

The data obtained from these electrochemical studies are fundamental to understanding the adsorption mechanism and the protective efficacy of thiol-containing pyridine derivatives at metal interfaces.

Detailed Research Findings from Potentiodynamic Polarization

The following table summarizes the key parameters obtained from potentiodynamic polarization curves for brass in 0.5 M H₂SO₄ in the absence and presence of various concentrations of pyridine-2-thiol.

Concentration (mM)E_corr (mV vs. SCE)i_corr_ (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
Blank-22026.045-125-
0.05-2153.940-11085.0
0.10-2102.538-10590.4
0.25-2001.835-10093.1
0.50-1952.137-10291.9

Detailed Research Findings from Electrochemical Impedance Spectroscopy

The table below presents the electrochemical impedance parameters for brass in 0.5 M H₂SO₄ with and without pyridine-2-thiol at different concentrations.

Concentration (mM)R_s (Ω cm²)R_ct_ (Ω cm²)nY_0_ (µS sⁿ/cm²)C_dl_ (µF/cm²)Inhibition Efficiency (%)
Blank1.22500.90150125.5-
0.051.318000.888060.386.1
0.101.425000.876545.290.0
0.251.532000.865032.192.2
0.501.429000.875538.791.4

Computational and Theoretical Investigations of 3 Methylpyridine 2 Thiol Systems

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations serve as a powerful tool for understanding the fundamental properties of molecular systems at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations have been instrumental in exploring the intricacies of 3-methylpyridine-2-thiol.

Tautomeric Energy Landscapes and Preferences

The this compound molecule can exist in two tautomeric forms: the thiol form (containing an S-H group) and the thione form (containing a C=S group with the proton on the nitrogen atom). Understanding the equilibrium between these forms is crucial as it dictates the molecule's reactivity and interaction patterns.

High-level quantum chemical calculations, such as those at the QCISD(T) level with large basis sets, have been employed to predict the free energy differences between such tautomeric pairs. For the parent compound, pyridine-2-thiol (B7724439), these calculations predict the thione form to be more stable than the thiol form. rsc.org The predicted energy difference is somewhat larger than experimental values, highlighting the importance of including electron correlation effects beyond the second order for accurate predictions. rsc.org The presence of the electron-donating methyl group at the 3-position is expected to influence this equilibrium, a factor that can be precisely quantified through similar computational approaches.

Table 1: Tautomeric Energy Comparison for Pyridine-2-thiol/Pyridine-2-thione

Computational Method Basis Set Predicted Energy Difference (kJ/mol) Form Favored
QCISD(T) TZV2P 15.2 rsc.org Thione

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of this compound are key to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. For related pyridine (B92270) derivatives, DFT calculations have been used to determine these energies, revealing how substituents influence the electronic distribution. nih.gov

The Molecular Electrostatic Potential (MEP) is another valuable tool that maps the electron density to identify regions of positive and negative electrostatic potential. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. In 2-amino-3-methyl-5-nitropyridine, MEP analysis has successfully identified the chemical reactive sites, a technique directly applicable to the this compound system to understand its interaction with other molecules. nih.gov

Table 2: Representative Electronic Properties from DFT Calculations on a Related Pyridine Derivative

Property Calculated Value Significance
HOMO Energy - Relates to electron-donating ability
LUMO Energy - Relates to electron-accepting ability

Vibrational Assignments and Spectroscopic Property Prediction

Computational methods are essential for interpreting experimental vibrational spectra (such as FT-IR and Raman). By calculating the vibrational frequencies and normal modes, a precise assignment of the observed spectral bands can be achieved. For various pyridine derivatives, including 2-aminopyridine (B139424) and 2-amino picoline, normal coordinate analysis using DFT has enabled a complete assignment of fundamental vibrational modes. nih.govresearchgate.net These theoretical predictions, when scaled appropriately, show excellent agreement with experimental spectra. nih.gov This approach can be used to predict the vibrational spectrum of this compound, aiding in its experimental identification and characterization. The calculations can distinguish between the vibrational signatures of the thiol and thione tautomers.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide a dynamic view of molecular behavior and interactions, particularly in complex biological environments.

Molecular Dynamics Simulations for Dynamic Behavior and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their complexes. By simulating the motions of atoms and molecules over time, MD can reveal conformational changes, binding stability, and the thermodynamic properties of ligand-receptor interactions. For various pyridine-based compounds, MD simulations have been performed to validate the stability of docked complexes with biological targets, such as proteins and enzymes. nih.govplos.orgnih.gov These simulations, often run for nanoseconds, track parameters like the root-mean-square deviation (RMSD) to assess the stability of the ligand-protein complex over time. plos.orgnih.gov Such simulations are crucial for understanding how this compound or its derivatives might behave dynamically within a biological system, providing insights that are inaccessible through static docking alone.

Molecular Docking for Ligand-Biomolecule Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active sites of proteins. Numerous studies have employed molecular docking to investigate the interaction of pyridine-containing heterocyclic compounds with various biological targets. ashdin.comnih.govmdpi.com For instance, derivatives of pyridine-2-thiol have been docked into the active sites of enzymes like cyclooxygenase-1 and cyclooxygenase-2 to predict their anti-inflammatory potential. ashdin.com The results of docking studies are typically evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol), and the specific interactions (like hydrogen bonds and hydrophobic interactions) between the ligand and protein residues are analyzed. plos.orgashdin.com This approach is highly valuable for screening virtual libraries of this compound derivatives against potential biological targets to identify promising lead compounds for drug discovery.

Table 3: Example of Molecular Docking Results for a Pyridine-Thiol Derivative

Target Protein Ligand Docking Score (kcal/mol) Key Interacting Residues

Theoretical Insights into Reaction Mechanisms and Catalytic Cycles

Theoretical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in unraveling the reactivity of pyridinethiol systems. A key aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with 3-methylpyridine-2(1H)-thione. Computational studies on the parent compound, 2-pyridinethiol, have shown that while the thiol form is more stable in the gas phase, the thione tautomer is significantly favored in solution. acs.orgresearchgate.netnih.gov This is a crucial consideration for understanding its reaction mechanisms in a condensed phase, as the thione is often the more reactive species.

While specific theoretical studies on the oxidation and S-alkylation of this compound are not abundant in the literature, general computational studies on thiol oxidation and alkylation provide a foundational understanding. Theoretical investigations into the oxidation of thiols by hydrogen peroxide, for instance, have detailed the reaction pathways and the influence of the molecular environment on the reaction rates. researchgate.net Similarly, computational analyses of S-alkylation reactions of thiols have provided insights into the reaction kinetics and mechanisms. mdpi.com

To provide a clearer picture of the theoretical findings, the following table summarizes key computational data from studies on analogous pyridinethiol systems.

System/ReactionComputational MethodKey FindingReference
2-Pyridinethiol/thione TautomerismB3LYP/6-311+G(3df,2p)The thione form is more stable than the thiol form in solution by approximately 2.6 kcal/mol. acs.orgnih.gov
Ni(PyS)3- Catalyzed H2 EvolutionB3P86/6-31+G(d)The first reduction occurs at the Ni center; protonation of the pyridyl nitrogen leads to dechelation. acs.org
Ni(bpy)(pyS)2 ProtonationDFTProtonation leads to complete dissociation of the pyridinethione ligand, forming a solvated Ni complex. acs.orgnih.govresearchgate.net

Adsorption Models and Surface Interaction Simulations

Computational modeling and simulations are pivotal in understanding the interactions of this compound with various surfaces, which is crucial for applications in areas such as corrosion inhibition, catalysis, and nanotechnology. These studies typically employ DFT calculations to determine adsorption energies and geometries, and molecular dynamics (MD) simulations to investigate the dynamic behavior of the molecule on the surface.

Theoretical studies on the adsorption of pyridine and its derivatives on metal and metal oxide surfaces have provided a general framework for understanding the binding mechanisms. mdpi.comrsc.orgresearchgate.net For instance, the adsorption of pyridine on copper iodide surfaces has been shown to involve a combination of noncovalent Cu⋯N interactions, Cu/I⋯π/π* interactions, and hydrogen bonding. rsc.org Molecular dynamics simulations of pyridine oximes on an Fe(110) surface have revealed that these molecules tend to adsorb in a parallel orientation to the surface in both vacuum and aqueous phases. mdpi.com

Simulations of pyridine adsorption on various surfaces, including metal oxides, have been used to characterize the acid-base properties of the surfaces. stolichem.comshu.edu Pyridine is a well-established probe molecule in experimental surface science, and computational studies complement these experiments by providing a detailed picture of the adsorption sites and binding energies. stolichem.com

The following table presents a summary of computational findings on the adsorption of pyridine and related molecules on different surfaces, which can serve as models for the behavior of this compound.

Adsorbate/SurfaceSimulation MethodKey FindingReference
Pyridine/γ-CuI(111)MD and DFTAdsorption is driven by a combination of Cu⋯N, Cu/I⋯π/π*, and hydrogen bonding interactions. rsc.org
Pyridine Oximes/Fe(110)MD and SCC-DFTBMolecules adsorb in a parallel orientation; interaction energies are dependent on the specific isomer and protonation state. mdpi.com
Pyridine on various metalsDFTThe nature of the interaction and the formation of surface species like α-pyridyl depend on the metal. acs.org

Applications in Advanced Chemical Systems and Materials Science Non Clinical Focus

Catalysis and Organometallic Applications

Organometallic complexes derived from pyridine (B92270) and thiol ligands are widely explored in catalysis due to their versatile electronic properties and coordination chemistry. While research specifically detailing the catalytic applications of 3-methylpyridine-2-thiol is limited, the broader class of pyridine-thiolate ligands provides a framework for understanding its potential roles.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often involves soluble organometallic complexes. wikipedia.org Complexes of metals like nickel(II), chromium(III), and cobalt(II) with various pyridine derivatives have been synthesized and investigated for their catalytic properties in processes such as olefin oligomerization. nih.govmdpi.com The electronic and steric properties of the ligands, including the presence and position of substituents like the methyl group in this compound, can be tuned to influence the catalyst's activity and selectivity. nih.gov

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants. wikipedia.org A common strategy involves immobilizing a catalytically active complex onto a solid support, such as silica gel. For instance, palladium complexes with ligands can be anchored to 3-mercaptopropyl-functionalized silica gel, creating a heterogeneous catalyst that can be easily separated from the reaction mixture and potentially reused. nih.gov

Although direct studies are scarce, a dinuclear platinum complex bridged by 5-methylpyridine-2-thiolate, a close structural isomer of the 3-methyl derivative, has been shown to catalytically cleave the carbon-sulfur bond of pyridine-2-thiol (B7724439). nih.gov This suggests that organometallic complexes of this compound could also possess catalytic activity, potentially mediated by bimetallic activation mechanisms. nih.gov

Carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions are fundamental transformations in organic synthesis. Transition metal catalysis is a primary tool for achieving these connections, with palladium, copper, and nickel being prominent metals. researchgate.net The ligands coordinated to the metal center play a crucial role in the catalytic cycle.

Pyridine derivatives are often employed as ligands in these transformations. For example, nickel-catalyzed C-N bond formation and palladium-catalyzed C-C couplings frequently utilize pyridine-containing ligands to stabilize the metal center and modulate its reactivity. researchgate.netresearchgate.net While the direct participation of this compound in such reactions is not extensively documented, the formation of carbon-sulfur (C-S) bonds is a key area where thiol-containing compounds are relevant. nih.gov Copper single-atom catalysts have been developed for efficient C-S cross-coupling reactions between aryl halides and thiols to produce thioethers. nih.gov The mechanism often involves the coordination of the thiol to the metal center, followed by oxidative addition and reductive elimination steps. nih.gov

The redox activity of both the metal center and the ligand can be exploited in oxidative and reductive catalysis. Pyridine-based ligands are integral to many catalytic oxidation and reduction reactions. For instance, the gas-phase oxidation of 4-methylpyridine to isonicotinic acid is performed using vanadium oxide catalysts. researchgate.net

In reductive processes, thiol-containing molecules can participate directly in reactions. For example, the reduction of certain nickel(IV) complexes by 2-aminoethanethiol is dramatically catalyzed by copper ions, where Cu(I) is the active reductant species. nih.gov The reaction proceeds through the formation of copper-thiol complexes. nih.gov Although this example does not use this compound specifically, it highlights the general role of thiols in metal-catalyzed reduction pathways.

Material Science and Surface Chemistry Applications

The thiol group in this compound provides a strong anchor to metal surfaces, making it and related compounds highly effective in surface chemistry applications, most notably in corrosion inhibition and the functionalization of nanomaterials.

Pyridine and thiol compounds are recognized as effective corrosion inhibitors for various metals and alloys, including copper, brass (a copper-zinc alloy), and steel. mdpi.comresearchgate.net The inhibition mechanism relies on the adsorption of the organic molecule onto the metal surface, forming a protective barrier that impedes both anodic (metal dissolution) and cathodic (oxidant reduction) reactions. mdpi.com

Studies on the parent compound, pyridine-2-thiol (P2T), provide significant insight into the inhibition process. P2T demonstrates high inhibition efficiency for brass in acidic environments like sulfuric acid. mdpi.comnih.gov The adsorption process is predominantly chemisorption, involving the formation of a covalent bond between the sulfur atom of the thiol group and copper atoms on the alloy surface. mdpi.com This interaction is strong, and the adsorption behavior often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. mdpi.comnih.gov The pyridine nitrogen, when protonated in acidic solution, does not directly participate in the bonding but influences the molecule's orientation and interaction with the surface. mdpi.com

The effectiveness of the inhibition is dependent on the inhibitor's concentration, with an optimal concentration providing the highest efficiency. mdpi.comnih.gov Thermodynamic parameters calculated from adsorption studies, such as the standard free energy of adsorption (ΔG°ads) and enthalpy of adsorption (ΔH°ads), indicate a spontaneous and exothermic adsorption process. scielo.br

Table 1: Corrosion Inhibition Efficiency of Pyridine-2-thiol on Brass in 0.5 M H₂SO₄ Data extracted from potentiodynamic polarization measurements.

Inhibitor Concentration (mM)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (%)
0 (Blank)26.0-
0.054.283.8
0.102.590.4
0.251.893.1
0.502.191.9

This interactive table summarizes the corrosion inhibition performance of pyridine-2-thiol. Higher inhibition efficiency corresponds to better protection of the brass surface.

The development of functional nanomaterials often requires the use of stabilizing agents or surface modifiers to prevent aggregation and impart specific properties. mdpi.comnih.gov Thiol-containing molecules are widely used for this purpose, especially for noble metal nanoparticles like gold (AuNPs) and silver (AgNPs), due to the strong, stable covalent bond formed between sulfur and the metal surface. nih.govnih.govnih.gov

By functionalizing a nanoparticle with a molecule like this compound, the particle gains new properties derived from the pyridine ring. The pyridine moiety can act as a coordination site for other metal ions, serve as a base, or provide specific interaction sites for assembling larger structures. nih.gov For example, thiol-stabilized gold nanoparticles functionalized with bis(pyrazole)pyridine ligands have been synthesized to create hybrid nanomaterials that combine the plasmonic properties of AuNPs with the magnetic characteristics of iron complexes coordinated to the pyridine-like ligands. nih.govrsc.org

While direct synthesis of nanoparticles stabilized specifically with this compound is not widely reported, the general principle is well-established. Thiolated nanoparticles can be created by introducing a thiol-containing ligand during or after the synthesis of the nanoparticle core. nih.gov This surface modification enhances colloidal stability and allows for further chemical transformations, making the nanoparticles suitable for applications in catalysis, sensing, and biomedicine. nih.govnih.gov The use of 2-mercaptopyridine derivatives to temporarily protect thiol groups on nanoparticles is also a known strategy, highlighting the versatile chemistry of this class of compounds in nanotechnology. nih.gov

Chemical Biology and Medicinal Chemistry (as a Scaffold and Probe)

The this compound framework provides a valuable starting point for the development of novel chemical entities with tailored biological activities. Its inherent properties, including the presence of a nucleophilic thiol group and a pyridine ring capable of engaging in various non-covalent interactions, make it an attractive scaffold for generating libraries of compounds for target identification and validation.

Design and Synthesis of Bioactive Scaffolds for Target Identification

The strategic design and synthesis of molecules based on the this compound scaffold have led to the identification of compounds with potential therapeutic applications. Researchers have successfully synthesized various derivatives by modifying the core structure to enhance interactions with specific biological targets.

One common synthetic approach involves the cyclization of pyridine-bearing chalcones with thiourea (B124793) to produce pyrimidine-2-thiol derivatives. This method allows for the introduction of diverse substituents on the resulting scaffold, enabling the exploration of structure-activity relationships (SAR). For instance, a series of pyridine moiety-bearing pyrimidine-2-thiols were synthesized and evaluated for their anti-inflammatory potential. Molecular docking studies of these compounds against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) revealed that derivatives such as 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol exhibit significant binding interactions within the active sites of these enzymes, suggesting their potential as anti-inflammatory agents ashdin.comashdin.com.

The synthesis of such bioactive scaffolds often begins with readily available starting materials like 3-acetylpyridine, which can be reacted with substituted benzaldehydes to form chalcones. Subsequent reaction with thiourea yields the desired pyrimidine-2-thiol core, which can be further functionalized. This synthetic accessibility facilitates the generation of a wide array of derivatives for biological screening and target identification.

CompoundStarting MaterialsSynthetic ApproachPotential TargetReference
4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol3-acetylpyridine, 4-nitrobenzaldehyde, ThioureaClaisen-Schmidt condensation followed by cyclizationCyclooxygenase (COX) enzymes ashdin.comashdin.com

In Vitro Mechanistic Investigations of Biological Interactions

The this compound scaffold and its derivatives have been instrumental in the in vitro investigation of various biological interactions, including enzyme inhibition and antimicrobial mechanisms at the molecular level.

Enzyme Inhibition:

Derivatives of pyridine-2-thiol have been explored as inhibitors of various enzymes. For example, certain 2-thiopyrimidine derivatives have been synthesized and shown to exhibit moderate inhibitory activity against cyclin-dependent kinase-1 (CDK-1), with IC50 values in the micromolar range nih.gov. These findings highlight the potential of the pyridine-thiol scaffold in the design of kinase inhibitors. While specific data for this compound is limited, the broader class of compounds demonstrates the utility of this structural motif in targeting enzyme active sites.

Antimicrobial Action at the Molecular Level:

The antimicrobial properties of compounds containing the pyridine-thiol core have been a subject of investigation. Structure-activity relationship (SAR) studies on pyrimidin-2-ol/thiol/amine analogues have provided insights into the features that govern their antimicrobial efficacy. For instance, the presence of electron-withdrawing groups on the phenyl ring of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol derivatives was found to enhance antimicrobial activity against various bacterial and fungal strains nih.gov.

The minimum inhibitory concentration (MIC) values of these compounds against a panel of microorganisms have been determined, providing a quantitative measure of their antimicrobial potency. For example, certain derivatives displayed significant activity against Staphylococcus aureus, Escherichia coli, and Candida albicans nih.gov. While the precise molecular mechanism of action for many of these compounds is still under investigation, it is hypothesized that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis or enzymatic pathways.

Compound ClassMicroorganismActivity MetricKey FindingsReference
4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol derivativesS. aureus, E. coli, C. albicansMinimum Inhibitory Concentration (MIC)Electron-withdrawing groups enhance activity. Compound with -Cl substitution showed MIC of 0.87 µM/ml against S. aureus. nih.gov
2-thiopyrimidine derivatives-IC50 (CDK-1)A derivative showed moderate activity with an IC50 of 5 µM. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-methylpyridine-2-thiol, and what challenges arise during purification?

  • Methodology : A common approach involves introducing thiol and methyl groups onto a pyridine backbone via nucleophilic substitution or catalytic functionalization. For example, halogenated pyridine intermediates (e.g., 2-chloro-3-methylpyridine) can react with thiourea or sodium hydrosulfide under reflux in polar solvents like ethanol .
  • Challenges : Thiol groups are prone to oxidation, requiring inert atmospheres (N₂/Ar) during synthesis. Purification often involves column chromatography with silica gel modified with antioxidants (e.g., 1% triethylamine) to prevent disulfide formation .

Q. How can researchers safely handle this compound in the laboratory, given its reactivity?

  • Safety Protocols :

  • Skin/eye protection : Use nitrile gloves (tested for chemical permeation) and goggles compliant with EN 166 standards.
  • Respiratory protection : Employ fume hoods with ≥0.5 m/s face velocity when handling powders to avoid inhalation of aerosols .
  • Storage : Store under nitrogen at 2–8°C in amber glass vials to minimize light- and moisture-induced degradation .

Q. What analytical techniques are most effective for characterizing this compound purity and structure?

  • Techniques :

  • HPLC-UV/Vis : Use a C18 column with mobile phases like 0.1% formic acid in acetonitrile/water (retention time ~8–10 min) to assess purity (>98% typical for research-grade material) .
  • NMR : Key signals include δ 2.35 ppm (s, 3H, CH₃), δ 6.85–7.20 ppm (m, pyridine-H), and δ 3.10 ppm (s, 1H, -SH, exchangeable in D₂O) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of this compound derivatives in cross-coupling reactions?

  • Mechanistic Insights :

  • Catalytic systems : Pd(PPh₃)₄ in DMF promotes Suzuki-Miyaura coupling at the 6-position due to electron-withdrawing effects of the thiol group. DFT calculations suggest the thiolate form (deprotonated) enhances metal coordination at specific sites .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) favor S-arylation over N-arylation by stabilizing transition states through dipole interactions .

Q. How can computational modeling resolve contradictions in spectroscopic data for this compound complexes?

  • Case Study : Discrepancies in IR spectra (e.g., ν(S-H) at 2550 cm⁻¹ vs. 2570 cm⁻¹) may arise from hydrogen bonding or solvent interactions. Density Functional Theory (DFT) simulations (B3LYP/6-311+G**) can model solvent effects and predict vibrational frequencies within ±15 cm⁻¹ accuracy .

Q. What strategies optimize the stability of this compound in aqueous buffers for biological assays?

  • Stabilization Methods :

  • pH control : Maintain buffers at pH 5–6 to reduce thiol oxidation (pKa of -SH ~8.5).
  • Chelating agents : Add 1 mM EDTA to sequester trace metal ions (e.g., Fe³⁺, Cu²⁺) that catalyze oxidation .
  • Lyophilization : Pre-freeze samples with cryoprotectants (e.g., trehalose) to preserve integrity during long-term storage .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary widely (40–85%), and how can reproducibility be improved?

  • Key Factors :

  • Oxygen sensitivity : Inconsistent inert atmosphere maintenance during synthesis leads to variable disulfide byproduct formation. Use Schlenk-line techniques for rigorous oxygen exclusion .
  • Starting material quality : Impurities in halogenated precursors (e.g., 2-chloro-3-methylpyridine) reduce effective molarity. Pre-purify via vacuum distillation (bp 110–115°C at 15 mmHg) .

Methodological Best Practices

Q. What in situ derivatization approaches enable GC-MS analysis of this compound?

  • Derivatization Protocol :

  • React with 2-bromoacetophenone (1.2 eq) in acetonitrile at 60°C for 2 hours to form a stable thioether.
  • Analyze via GC-MS (DB-5 column, 70 eV EI) with characteristic m/z 151 (base peak) and M⁺ at 225 .

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